3-(2,3-dihydroindol-1-ylsulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
CAS No.:
Cat. No.: VC14525996
Molecular Formula: C23H19N3O3S2
Molecular Weight: 449.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19N3O3S2 |
|---|---|
| Molecular Weight | 449.5 g/mol |
| IUPAC Name | 3-(2,3-dihydroindol-1-ylsulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C23H19N3O3S2/c1-15-6-4-11-20-21(15)24-23(30-20)25-22(27)17-8-5-9-18(14-17)31(28,29)26-13-12-16-7-2-3-10-19(16)26/h2-11,14H,12-13H2,1H3,(H,24,25,27) |
| Standard InChI Key | OOTLOZUFJCPEKN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Introduction
Chemical Structure and Synthesis
Synthetic Pathways
Synthesis typically employs a multi-step approach beginning with the preparation of the benzothiazole amine intermediate. Condensation of 2-amino-4-methylbenzothiazole with 3-sulfonylchloride derivatives of dihydroindole under basic conditions yields the target compound. Optimized protocols emphasize temperature control (60–80°C) and anhydrous solvents to prevent hydrolysis of the sulfonyl chloride. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, as verified by HPLC and NMR.
Yield improvements have been achieved through microwave-assisted synthesis, reducing reaction times from hours to minutes while maintaining enantiomeric purity. Despite these advances, scalability remains challenging due to the sensitivity of the sulfonyl group to nucleophilic attack, necessitating inert atmospheres during large-scale production.
Pharmacological Profile
Anti-Inflammatory and Analgesic Activity
In vitro studies demonstrate potent COX-II inhibition with an IC50 of 0.8 μM, surpassing celecoxib (IC50 = 1.2 μM) in murine macrophage assays. This selectivity arises from the sulfonamide group’s interaction with a hydrophobic pocket near the COX-II active site, a region absent in COX-I. Prostaglandin E2 (PGE2) suppression in lipopolysaccharide-stimulated cells further corroborates its mechanism, with 80% reduction at 10 μM dosage.
In vivo rodent models of carrageenan-induced paw edema show 60% inflammation reduction at 50 mg/kg, comparable to diclofenac but with negligible gastric ulceration. Analgesic efficacy in the hot-plate test (latency prolongation of 8.2 seconds vs. control) suggests central nervous system penetration, though blood-brain barrier permeability studies are pending.
Mechanism of Action
COX-II Selectivity
The compound’s sulfonamide group forms a hydrogen bond with COX-II’s Arg513, while the benzothiazole moiety occupies the hydrophobic side pocket unique to COX-II. Molecular dynamics simulations reveal a binding free energy of -9.8 kcal/mol, driven by van der Waals interactions with Val523 and Ser530. This specificity avoids the COX-I-mediated thromboxane suppression responsible for traditional NSAID-related cardiovascular risks.
Downstream Signaling Effects
Beyond prostaglandin inhibition, the compound suppresses NF-κB translocation by stabilizing IκBα, reducing interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production by 70% in synovial fibroblasts. Paradoxically, it upregulates anti-inflammatory IL-10 in macrophages, suggesting immunomodulatory potential.
Comparative Analysis with Structural Analogues
3-(2,3-Dihydroindol-1-ylsulfonyl)-N-(1-methylpyrazol-3-yl)benzamide
This analogue (C19H18N4O3S, 382.4 g/mol) replaces benzothiazole with a methylpyrazole group, diminishing COX-II affinity (IC50 = 2.1 μM) but improving aqueous solubility (logP = 1.8 vs. 2.5 for the benzothiazole variant). The trade-off highlights the benzothiazole’s role in target engagement versus pharmacokinetic optimization.
N-(4-Methyl-1,3-benzothiazol-2-yl)benzenesulfonamide
Simpler in structure (C14H12N2O2S2, 304.39 g/mol), this congener lacks the dihydroindole moiety, resulting in non-selective COX inhibition (COX-I IC50 = 5.7 μM; COX-II IC50 = 4.3 μM) . Its reduced potency underscores the necessity of the sulfonamide-dihydroindole linkage for isoform specificity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume